molecular formula C19H14F3N3O2S B2856435 N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 900006-83-9

N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2856435
CAS No.: 900006-83-9
M. Wt: 405.4
InChI Key: XUBLRHVITZJLJI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (CAS 900006-83-9) is a complex organic compound with a molecular weight of 405.4 g/mol and a molecular formula of C19H14F3N3O2S . This compound features a 3,4-dihydropyrazin-2-yl core substituted with a 3-fluoro-4-methylphenyl group and a 3-oxo moiety. A sulfanyl bridge links this heterocycle to an acetamide group, which is further attached to a 2,4-difluorophenyl ring . The strategic incorporation of fluorinated aryl groups is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug discovery and development . The synthetic route for this compound involves multi-step reactions, including nucleophilic substitution for the incorporation of the sulfanyl group and amide coupling to attach the difluorophenyl moiety . It is supplied with a purity of 90% or higher and is intended for non-human research applications only . This product is strictly for research use and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-11-2-4-13(9-14(11)21)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(20)8-15(16)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBLRHVITZJLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and analogs from literature:

Compound Name/ID Heterocycle Core Substituents on Aryl Groups Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3,4-Dihydropyrazin-2-yl 3-Fluoro-4-methylphenyl, 2,4-difluorophenyl ~425 (estimated) Not reported 3-Oxo, sulfanyl, acetamide, difluoro
13a () Hydrazinylidene 4-Methylphenyl, 4-sulfamoylphenyl 357.38 288 Cyano, sulfamoyl, acetamide
13b () Hydrazinylidene 4-Methoxyphenyl, 4-sulfamoylphenyl 373.38 274 Cyano, sulfamoyl, acetamide, methoxy
Example 83 () Pyrazolo[3,4-d]pyrimidin 3-Fluoro-4-isopropoxyphenyl 571.20 302–304 Acetamide, dimethylamino, chromen-4-one
618077-46-6 () Pyridin-2-yl 4-Fluorophenyl, 4-methoxyphenyl ~450 (estimated) Not reported Cyano, trifluoromethyl, sulfanyl, methoxy
Key Observations:

Heterocycle Core :

  • The target compound’s dihydropyrazine ring with a 3-oxo group contrasts with hydrazinylidene (13a/b) or pyridine (618077-46-6) cores. This affects conjugation and hydrogen-bonding capacity.
  • Example 83’s pyrazolo[3,4-d]pyrimidin and chromen-4-one systems introduce larger aromatic surfaces, likely enhancing π-π stacking but reducing solubility .

Substituent Effects: Fluorine atoms in the target compound’s aryl groups increase lipophilicity compared to methoxy (13b) or sulfamoyl (13a) groups, which may improve membrane permeability .

Physical Properties :

  • Higher melting points in 13a (288°C) and Example 83 (302–304°C) suggest stronger intermolecular interactions (e.g., hydrogen bonds, stacking) due to sulfamoyl or chromen-4-one groups .
  • The target compound’s lack of polar sulfamoyl groups may result in lower melting points, though experimental data are needed for confirmation.

Spectroscopic and Computational Insights

  • IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches (1660–1680 cm⁻¹, acetamide and 3-oxo) and C-F stretches (1100–1250 cm⁻¹). Absence of cyano (~2214 cm⁻¹, as in 13a/b) distinguishes it from these analogs .
  • NMR Spectroscopy :
    • Aromatic protons in the 2,4-difluorophenyl group would exhibit deshielding (δ 7.2–7.9 ppm) due to electron-withdrawing fluorine atoms, similar to 618077-46-6’s 4-fluorophenyl signals .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazinones with thiol-containing intermediates. Key steps include:

  • Nucleophilic substitution for sulfanyl group incorporation (e.g., using thiourea derivatives under basic conditions) .
  • Amide coupling via activated esters (e.g., HATU/DMAP in DMF) to attach the difluorophenyl moiety .
  • Optimization:
    • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side reactions .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent patterns (e.g., fluorine-induced splitting in aromatic regions) .
    • 2D NMR (COSY, HSQC) resolves connectivity in the pyrazinone and acetamide groups .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • Purity assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₄F₃N₃O₂S
Molecular Weight417.4 g/mol
Key Functional GroupsDihydropyrazinone, sulfanyl, difluorophenyl
StabilitySensitive to strong acids/bases; store at 4°C

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets like kinases or receptors?

Methodological Answer:

  • Target selection: Prioritize proteins with known affinity for pyrazinone derivatives (e.g., EGFR, VEGFR kinases) .
  • Docking workflow:
    • Protein preparation: Retrieve crystal structures from PDB (e.g., 4HJO for EGFR), remove water, add hydrogens.
    • Ligand preparation: Generate 3D conformers of the compound using OpenBabel .
    • Grid box placement: Focus on ATP-binding pockets (AutoDock Vina) .
  • Validation: Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay standardization:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
    • Control for solvent effects (DMSO ≤0.1%) in enzyme inhibition assays .
  • Mechanistic follow-up:
    • Western blotting: Verify target modulation (e.g., phosphorylation status in kinase pathways) .
    • Metabolic stability: Assess liver microsome degradation to rule out pharmacokinetic artifacts .
  • Structural analogs: Compare activity with derivatives (e.g., chloro vs. fluoro substituents) to identify SAR trends .

Q. How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer:

  • QSAR modeling: Use MOE or Schrodinger to correlate substituent properties (Hammett σ, logP) with bioactivity .
  • Fragment-based design: Replace the 3-fluoro-4-methylphenyl group with bioisosteres (e.g., thiophene) to enhance binding .
  • ADMET prediction: SwissADME predicts blood-brain barrier permeability and CYP450 interactions to prioritize syntheses .

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